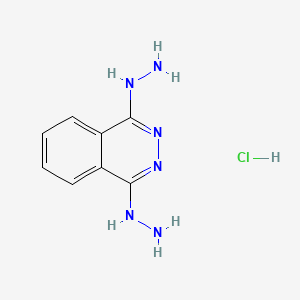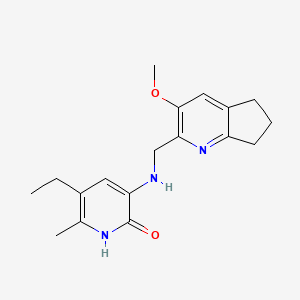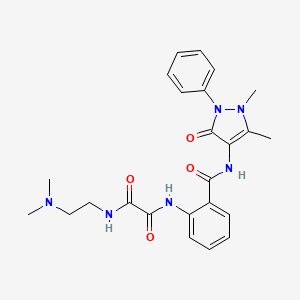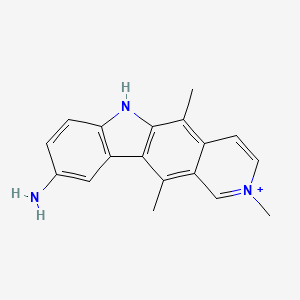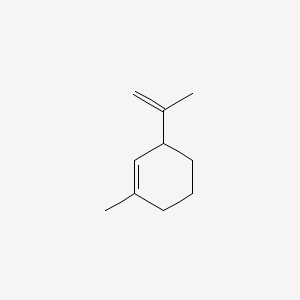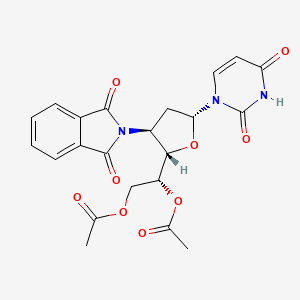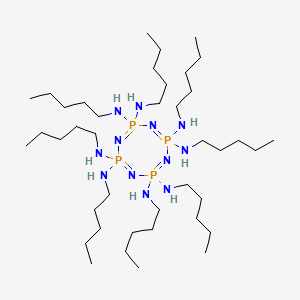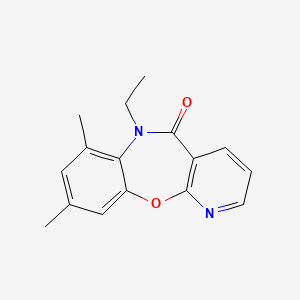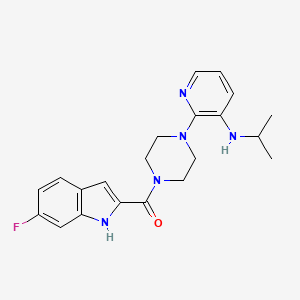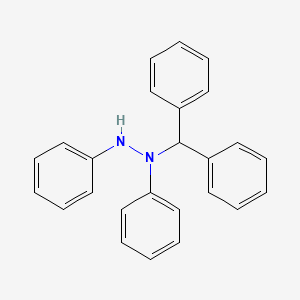
1-(Diphenylmethyl)-1,2-diphenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-1,2-diphenylhydrazine is an organic compound that features a hydrazine core substituted with diphenylmethyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-1,2-diphenylhydrazine typically involves the reaction of diphenylmethyl chloride with 1,2-diphenylhydrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
1-(Diphenylmethyl)-1,2-diphenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce various hydrazine derivatives.
科学的研究の応用
1-(Diphenylmethyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1-(Diphenylmethyl)-1,2-diphenylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific pathway involved. For example, it may inhibit enzyme activity by binding to the active site or alter protein function through covalent modification.
類似化合物との比較
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the hydrazine core.
1,2-Diphenylhydrazine: Contains the hydrazine core but lacks the diphenylmethyl substitution.
Benzhydryl Compounds: Similar structural motifs with variations in substituents.
Uniqueness
1-(Diphenylmethyl)-1,2-diphenylhydrazine is unique due to the combination of the diphenylmethyl and diphenyl groups attached to the hydrazine core
特性
CAS番号 |
32812-31-0 |
|---|---|
分子式 |
C25H22N2 |
分子量 |
350.5 g/mol |
IUPAC名 |
1-benzhydryl-1,2-diphenylhydrazine |
InChI |
InChI=1S/C25H22N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27(24-19-11-4-12-20-24)26-23-17-9-3-10-18-23/h1-20,25-26H |
InChIキー |
YXESRKDORWIWKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


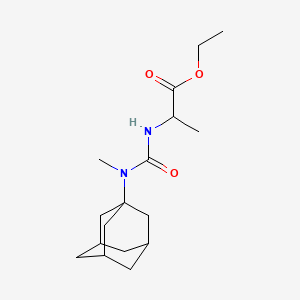
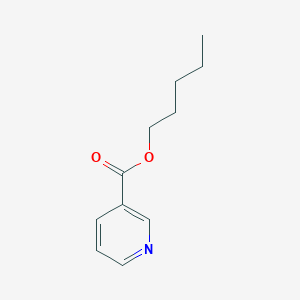
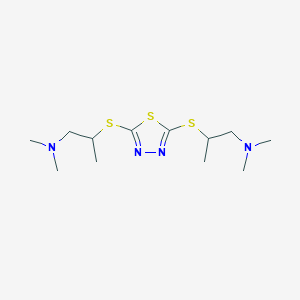
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)
